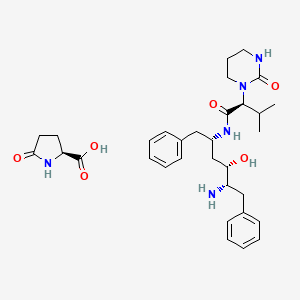

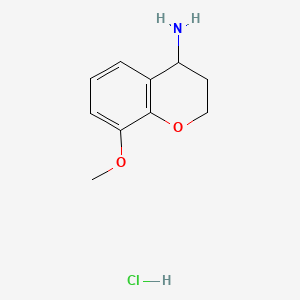

![molecular formula C12H15N3O2 B576268 Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate CAS No. 174180-77-9](/img/structure/B576268.png)

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate

描述

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate (TBMPPC) is a novel synthetic molecule that has been gaining attention in the scientific community due to its potential applications in multiple fields. TBMPPC is a small molecule that can be synthesized through a relatively simple chemistry reaction. It has a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. TBMPPC has been studied for its ability to modulate the activity of various enzymes, receptors, and signaling pathways in the body, making it a promising candidate for the development of new drugs.

科学研究应用

Medicinal Chemistry and Drug Development

Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate exhibits promising pharmacological properties. Researchers have explored its potential as a scaffold for designing novel drugs. Key areas include:

- Kinase Inhibitors : The compound’s structure resembles kinase inhibitors, making it a candidate for targeting specific kinases involved in diseases like cancer and inflammation .

- Neurological Disorders : Investigations into its interactions with neurotransmitter receptors and neuroprotective effects .

Materials Science

The unique pyrazolopyridine framework of this compound makes it intriguing for materials applications:

作用机制

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been known to interact with various targets, including tropomyosin receptor kinases (trks) .

Mode of Action

For instance, TRKs are activated by specific ligands, leading to the phosphorylation of the intramembrane kinase domain and triggering downstream signal transduction pathways .

Biochemical Pathways

Similar compounds have been shown to trigger various pathways, including the ras/erk, plc-γ, and pi3k/akt pathways .

Result of Action

Similar compounds have been associated with various cellular effects, including the proliferation, differentiation, and survival of cells .

属性

IUPAC Name |

tert-butyl 3-methylpyrazolo[3,4-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-9-6-5-7-13-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVJSNUQUNRAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC=N2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724727 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174180-77-9 | |

| Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

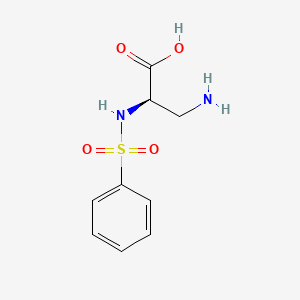

![[1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde](/img/structure/B576203.png)

![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tyrosinate](/img/structure/B576205.png)